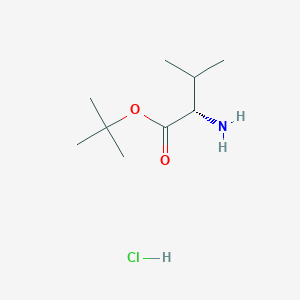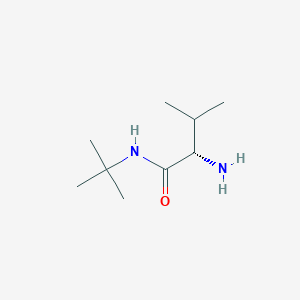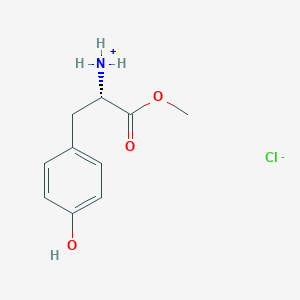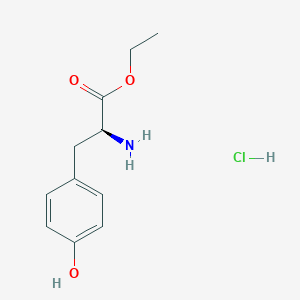
(S)-Methyl 2-aminopentanoate hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as S-2-aminobutanamide hydrochloride, involves processes like ammoniation, resolution, and salification . Another method involves using L-threonine as a starting raw material, preparing L-2-aminobutyric acid through a biotransformation method, and then performing esterification and ammonolysis reaction to obtain the target compound .Molecular Structure Analysis
The molecular structure of “(S)-Methyl 2-aminopentanoate hydrochloride” can be represented by the SMILES stringO=C(OCC)C@HN.Cl .
Wissenschaftliche Forschungsanwendungen
Organotin(IV) complexes, synthesized using amino acetate functionalized Schiff base, have been shown to exhibit significant cytotoxicity against various human tumor cell lines. This suggests potential applications in the development of anticancer drugs (Basu Baul et al., 2009).
L-forms of certain 2-amino-5-aryl pentanoic acids, which are constituent amino acids in AM-toxins, have been synthesized. This research has implications for understanding and developing treatments for toxin-related diseases (Shimohigashi et al., 1976).
A study describes the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a compound that could have applications in organic synthesis and pharmaceutical research (Zav’yalov & Zavozin, 1987).
In biofuel research, studies have been conducted on the synthesis of pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates using engineered microorganisms. This research is significant for the development of sustainable biofuels (Cann & Liao, 2009).
Competitive intramolecular aminolysis studies, using compounds like methyl 4,5-diaminopentanoate, have provided insights into the relative rates of ring closure in chemical reactions. This research is relevant for the synthesis of various organic compounds (Patterson et al., 1994).
In the field of antimicrobial research, synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine has been conducted. These compounds are derived from 2-amino-5-hydroxy-2-methylpentanoic acid and have implications in the development of new antimicrobial agents (Maehr & Leach, 1978).
Safety and Hazards
The safety data sheet for a similar compound, sulfuric acid, indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It’s important to handle “(S)-Methyl 2-aminopentanoate hydrochloride” with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Wirkmechanismus
Mode of Action
It is known that this compound belongs to the class of amino acid derivatives, which often interact with their targets by mimicking the structure of natural amino acids, thereby influencing protein synthesis and function.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed efficiently in the digestive tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Eigenschaften
IUPAC Name |
methyl (2S)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNYRVZHKRFIW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556163 | |
| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-30-6 | |
| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















